molecular formula C11H14N2O3S2 B2439473 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1396844-13-5

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No. B2439473
CAS RN: 1396844-13-5
M. Wt: 286.36
InChI Key: WQWCMADGRSQRJQ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide, also known as CP-690,550, is a novel immunosuppressive drug that has been developed for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.

Scientific Research Applications

Selective Discrimination of Thiophenols

A study describes the development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols. This probe incorporates a sulfonamide group for enhanced selectivity and sensitivity in detecting thiophenols in environmental and biological samples, demonstrating its application prospect in environmental and biological sciences (Wang et al., 2012).

Synthesis of Thiomorpholin-3-ones

Another research effort outlines a gold-catalyzed oxidative N-cyclisation strategy that enables the preparation of α-aryl thiomorpholin-3-ones from ynamides. This process involves a cascade of oxidation, cyclisation, and sigmatropic rearrangement, highlighting a novel application of sulfonamide compounds in organic synthesis (Baker & Davies, 2019).

C–H/C–H Cross-Coupling for Bi(hetero)aryl Scaffolds

Research has demonstrated an efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling between (hetero)aromatic sulfonamide and a (hetero)arene to afford ortho-sulfonamido bi(hetero)aryls. This methodology is notable for its broad substrate scope and good functional group tolerance, with potential applications in drug discovery and material science (Ran et al., 2018).

Antitumor and Antibacterial Agents

A study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has revealed potent antitumor and antibacterial activities. This research underscores the therapeutic potential of sulfonamide derivatives, especially their application in developing new treatments for various cancers and bacterial infections (Hafez et al., 2017).

Computational Study on Thiophene Sulfonamide Derivatives

A comprehensive computational study on thiophene sulfonamide derivatives evaluated their geometric parameters, molecular orbitals, and thermodynamic parameters. This study is crucial for understanding the structural and electronic properties of sulfonamide derivatives, facilitating the design of new drugs with optimized pharmacological properties (Mubarik et al., 2021).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c14-10-6-8(7-13(10)9-3-4-9)12-18(15,16)11-2-1-5-17-11/h1-2,5,8-9,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWCMADGRSQRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide

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